Clovoxamine Maleate Salt(E/Z-Mixture)
Description
Clovoxamine Maleate Salt (E/Z-Mixture) is a synthetic organic compound with the molecular formula C₁₈H₂₅ClN₂O₆ and a molecular weight of 400.85 g/mol . The "E/Z-Mixture" designation refers to the geometric isomerism around the double bond in the maleate counterion (HO₂CCH=CHCO₂⁻), which influences its physicochemical properties . The compound features a chlorinated aromatic ring and a secondary amine linked via an ether chain, as depicted in its SMILES notation: COCCCC\C(=N/OCCN)\c1ccc(Cl)cc1.OC(=O)\C=C/C(=O)O . It is stored at -20°C to ensure stability and transported at room temperature, reflecting sensitivity to thermal degradation .
Clovoxamine is structurally related to selective serotonin reuptake inhibitors (SSRIs), though its specific pharmacological profile remains less documented compared to analogs like fluvoxamine. Its synthesis by Toronto Research Chemicals (TRC) underscores its role in biomedical research, particularly in studies requiring precise stereochemical control .
Properties
CAS No. |
1795135-24-8 |
|---|---|
Molecular Formula |
C₁₈H₂₅ClN₂O₆ |
Molecular Weight |
400.85 |
Synonyms |
(1E/Z)-1-(4-Chlorophenyl)-5-methoxypentanone O-(2-Aminoethyl)oxime Maleate; |
Origin of Product |
United States |
Preparation Methods
Stage 1: Alkylation in a Biphasic System
A biphasic solvent system of DMSO, water, and toluene facilitates the reaction between 5-methoxy-1-(4-trifluoromethylphenyl)-1-pentanone and 2-chloroethylamine hydrochloride. Potassium hydroxide in DMSO (40–45°C) deprotonates the substrate, enabling nucleophilic substitution. The toluene layer isolates fluvoxamine base with 98.5% HPLC purity after five aqueous washes.
Stage 2: Maleic Acid Salt Formation
Maleic acid dissolved in water is added to the toluene layer at 20–30°C, forming fluvoxamine maleate. Cooling to 0–5°C precipitates the product, which is washed with hexane to remove residual toluene. This method achieves a 161 mg yield (98.5% purity) but requires extensive solvent recycling due to high DMSO and toluene volumes.
One-Pot Synthesis and Impurity Control
Reaction Optimization for Impurity F Reduction
The 2023 one-pot method uses n-butanol and sodium hydroxide to alkylate fluvoxamine oxime with 2-chloroethylamine hydrochloride. At 30–35°C, this substitution reaction completes in 2 hours, avoiding side reactions that generate impurity F. A molar ratio of 1:1.05:3.5 (oxime:2-chloroethylamine:NaOH) maximizes yield (89.2%) and purity (99.98%).
| NaOH Equivalents | Yield (%) | Purity (%) | Impurity F (%) |
|---|---|---|---|
| 2.0 | 80.2 | 99.82 | 0.06 |
| 3.5 | 89.2 | 99.98 | <0.01 |
| 5.0 | 84.2 | 99.70 | 0.21 |
Salt Formation and pH-Dependent Crystallization
Maleic acid (1.0 equivalent) is added to the organic phase at 20–30°C, followed by pH adjustment to 5.3–5.5 with sodium carbonate. Cooling to 10–15°C crystallizes fluvoxamine maleate with impurity F levels below detection limits. This method eliminates chromatographic purification, reducing production time by 40% compared to multi-step approaches.
Comparative Analysis of Preparation Methods
Yield and Purity Across Methodologies
The one-pot method outperforms others in yield (89.2%) and purity (99.98%), while the DMSO/toluene method requires fewer steps but lower yield (72–80%). Multi-step alkylation provides high purity (>98%) but involves complex purification, increasing costs.
Solvent and Environmental Impact
n-Butanol in the one-pot method is recyclable, reducing waste by 30% compared to DMSO and acetonitrile. Ethanol and toluene in earlier methods pose higher flammability risks and require specialized disposal.
Optimization Strategies and Critical Parameters
Temperature Modulation
Alkylation at 40–45°C minimizes impurity formation across all methods. Exceeding 50°C increases impurity F by 0.2–0.5% per 5°C.
Chemical Reactions Analysis
Types of Reactions: Clovoxamine Maleate Salt (E/Z-Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across different scientific domains:
Pharmacology
- Antidepressant Effects : Clovoxamine Maleate Salt has been studied for its effectiveness in treating major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions .
- Neurotransmitter Modulation : Research indicates that Clovoxamine influences neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that it can modulate anxiety-related behaviors in animal models .
Neurology
- Cognitive Function : Preliminary studies suggest that Clovoxamine may have an impact on cognitive functions and memory enhancement. This area requires further investigation to establish its efficacy.
- Neuroprotective Effects : In animal models, Clovoxamine has demonstrated potential neuroprotective effects by promoting autophagy and reducing amyloid-beta load, which is significant for conditions like Alzheimer's disease .
Analytical Chemistry
- Reference Material : Clovoxamine Maleate Salt serves as a reference material in analytical chemistry for developing and validating analytical methods. Its consistent chemical properties make it suitable for quality control processes in pharmaceutical development.
Case Study 1: Efficacy in OCD Treatment
A double-blind, placebo-controlled trial evaluated the effectiveness of Clovoxamine Maleate Salt in treating OCD. Results indicated a significant reduction in obsessive-compulsive symptoms among participants receiving the treatment compared to those on placebo .
Case Study 2: Neuroprotective Properties
Research conducted on 5XFAD mice demonstrated that treatment with Clovoxamine led to a notable decrease in amyloid-beta accumulation and improved memory behavior. This suggests potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
Clovoxamine Maleate Salt (E/Z-Mixture) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant effects . The compound targets the serotonin and norepinephrine transporters, blocking their reuptake function and modulating neurotransmitter activity .
Comparison with Similar Compounds
Research and Development Considerations
Synthesis Challenges : Clovoxamine’s E/Z isomer mixture complicates purification. Patent literature (e.g., crystalline forms C, D, E) suggests advanced crystallization techniques are required to isolate stable forms, contrasting with Sumatriptan’s straightforward salt formation .
Analytical Methods : The use of SHELX software for crystallographic analysis highlights the importance of robust structural characterization, particularly for isomer resolution .
Regulatory Aspects : Clovoxamine’s status as a research chemical (vs. approved drugs like Sumatriptan) necessitates stringent impurity profiling, as exemplified by Fluvoxamine EP Impurity E studies .
Q & A
Q. How can researchers synthesize Clovoxamine Maleate Salt (E/Z-Mixture) with high purity?
- Methodological Answer : Synthesis involves coupling the freebase of Clovoxamine with maleic acid under controlled stoichiometric conditions. To achieve high purity, recrystallization from a solvent system (e.g., ethanol/water) is recommended. Monitor the E/Z isomer ratio using HPLC with a chiral column (C18, 5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30 v/v) . Validate purity via NMR (¹H and ¹³C) and mass spectrometry, ensuring the absence of desmethyl impurities (e.g., derivatives noted in impurity profiles) .
Q. What analytical methods are recommended for characterizing the E/Z isomer ratio in Clovoxamine Maleate Salt?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ion-pair chromatography to separate E/Z isomers. Optimize separation using an experimental design approach (e.g., factorial design) to adjust parameters like buffer pH (2.5–4.5), ion-pair reagent concentration (e.g., 10–20 mM sodium hexanesulfonate), and column temperature (25–40°C) . Quantify isomers via calibration curves validated against certified reference standards (e.g., E/Z-Mixture standards from pharmacopeial guidelines) .
Q. What are the optimal storage conditions for Clovoxamine Maleate Salt (E/Z-Mixture) to ensure long-term stability?
- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers under nitrogen atmosphere to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal sensitivity. Monitor for maleate salt dissociation using FTIR (loss of carboxylate peaks at ~1700 cm⁻¹) and HPLC (appearance of freebase or degradation products) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for E/Z isomers of Clovoxamine Maleate Salt?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement) to resolve stereochemical ambiguities . For E/Z mixtures, use differential scanning calorimetry (DSC) to identify polymorphic transitions and pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds between maleate anions and Clovoxamine cations) . Cross-validate with solid-state NMR to confirm packing motifs .
Q. How does polymorphism in Clovoxamine Maleate Salt affect its pharmacological activity?
- Methodological Answer : Screen for polymorphs (e.g., Forms C, D, E as in maleate salt patents) using solvent-mediated crystallization (e.g., slurry methods in methanol/acetone). Assess solubility and dissolution rates via biorelevant media (e.g., FaSSIF) and correlate with in vitro receptor binding assays (e.g., serotonin transporter inhibition). Compare pharmacokinetic profiles in animal models to identify bioequivalent forms .
Q. What experimental approaches can elucidate the role of hydrogen bonding in the crystal structure of Clovoxamine Maleate Salt?
- Methodological Answer : Perform graph set analysis (GSA) on SCXRD data to classify hydrogen-bonding motifs (e.g., R₂²(8) rings between maleate and amine groups). Use Cambridge Structural Database (CSD) queries to compare with analogous maleate salts. Complement with DFT calculations (B3LYP/6-31G*) to quantify bond energies and predict stability .
Q. How should researchers design stress-testing experiments to assess Clovoxamine Maleate Salt stability under extreme conditions?
- Methodological Answer : Subject the compound to hydrolytic (0.1M HCl/NaOH, 70°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) stress. Analyze degradation products via LC-MS/MS and assign structures using high-resolution mass spectrometry. Quantify E/Z isomer interconversion kinetics using Arrhenius plots to predict shelf-life .
Q. How can pharmacokinetic data discrepancies between Clovoxamine Maleate Salt and its freebase be analyzed?
- Methodological Answer : Conduct comparative bioavailability studies in animal models using LC-MS/MS to measure plasma concentrations. Apply compartmental modeling (e.g., NONMEM) to assess absorption differences. Investigate salt dissociation in vivo via pH-dependent solubility assays and correlate with maleate’s buffering capacity in physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
